2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate
Description
Properties
IUPAC Name |
(2,4-dinitrophenyl) 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7S/c1-9-6-10(2)15(11(3)7-9)25(22,23)24-14-5-4-12(16(18)19)8-13(14)17(20)21/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIGNEMTMAUGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282431 | |
| Record name | 2,4-Dinitrophenyl 2,4,6-trimethylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048-37-9 | |
| Record name | NSC25841 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dinitrophenyl 2,4,6-trimethylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIMETHYL-BENZENESULFONIC ACID 2,4-DINITRO-PHENYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Comparative Analysis of Synthesis Methods
| Parameter | Classical Method | Biphasic System |
|---|---|---|
| Solvent | Dichloromethane | THF/H₂O (1:1) |
| Base | Pyridine | K₂CO₃ |
| Reaction Time (h) | 12–24 | 4–6 |
| Temperature (°C) | 0 → 25 | 50 |
| Yield (%) | 85–93 | 92–95 |
| Purity (HPLC) | ≥98% | ≥99% |
Crystallographic Insights and Structural Validation
X-ray crystallography of this compound reveals critical structural features influencing its reactivity and stability.
Crystal Data :
-
Space Group : Monoclinic P2₁/c
-
Unit Cell Parameters :
-
a = 6.8773(10) Å
-
b = 8.9070(14) Å
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c = 25.557(4) Å
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β = 95.763(4)°
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Bond Lengths and Angles :
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S–O Bonds : 1.4198(19) Å (S=O), 1.6387(18) Å (S–O)
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Dihedral Angle : 72.3° between aromatic rings, indicating gauche conformation.
Supramolecular Interactions :
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C–H⋯O Hydrogen Bonds : Stabilize layered crystal packing (3.077 Å).
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π-π Stacking : Centroid distances of 3.723 Å between adjacent dinitrophenyl groups.
Mechanistic Considerations and Regioselectivity
The reaction proceeds via a two-step mechanism:
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Sulfonyl Chloride Activation : Attack by the phenolic oxygen on electrophilic sulfur, displacing chloride.
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Pyridine’s Role : Neutralizes HCl, preventing acid-catalyzed decomposition of intermediates.
Regioselectivity in SNAr Reactions :
Initial studies with 2,4-dinitrophenyl sulfonates and amines show preferential substitution at the para-nitro position due to electron-withdrawing effects, achieving >80% regioselectivity.
Scalability and Industrial Applications
Pilot-Scale Adaptation :
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Batch Reactors : 10-L reactors achieve consistent yields (90–92%) under biphasic conditions.
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Purification : Column chromatography (silica gel, CH₂Cl₂ eluent) replaces recrystallization for faster processing.
Applications :
Chemical Reactions Analysis
Regioselective S-O/C-O Bond Cleavage
The sulfonate undergoes competitive cleavage pathways with nucleophilic amines:
| Pathway | Product | Key Factors Influencing Selectivity |
|---|---|---|
| S-O Cleavage | Arylsulfonamide | Electron-withdrawing substituents (e.g., -NO₂), basic amines |
| C-O Cleavage | Arylamine | Electron-donating substituents (e.g., -CH₃), steric hindrance |
Mechanistic Insights :
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S-O Cleavage : Proceeds via a concerted mechanism analogous to carbonyl substitution .
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C-O Cleavage : Favored in sterically hindered environments or with less basic amines .
Example :
Crystallographic and Structural Analysis
Single-crystal X-ray diffraction reveals:
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Bond Lengths :
-
Geometry : Distorted tetrahedral sulfur center (τ₄ = 0.87) .
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Intermolecular Interactions :
Aminolysis Reactions
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Rate Constants : Follow linear free-energy relationships (LFERs) for S-O cleavage, but poor correlation for C-O fission .
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Activation Parameters :
Table 1 : Substituent Effects on Reaction Rates (k, M⁻¹s⁻¹)
| Substituent (X) | S-O Cleavage (k) | C-O Cleavage (k) |
|---|---|---|
| -NO₂ | 0.45 | 0.02 |
| -CH₃ | 0.12 | 0.15 |
Reaction Optimization
Table 2 : Reaction Conditions and Yields
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | THF | 6 | 88 |
| NaOH | THF | 6 | 66 |
| Pyridine | DCM | 24 | 0 (salt) |
S-O Cleavage Pathway
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Nucleophilic Attack : Amine attacks the electrophilic sulfonyl sulfur.
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Transition State : Tetrahedral intermediate with partial negative charge on oxygen .
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Leaving Group Expulsion : 2,4-Dinitrophenolate departure.
Role of K⁺ : Stabilizes the transition state via electrostatic interactions .
Challenges and Limitations
Scientific Research Applications
Synthetic Chemistry
DNTMBS serves as a valuable synthetic precursor in organic chemistry. The sulfonate group is known for its stability and ability to act as an electrophile in nucleophilic substitution reactions. This characteristic allows DNTMBS to participate in the formation of arylamines and arylsulfonamides through regioselective C–O and S–O bond cleavage processes. These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Mechanism of Reactions
The mechanism of nucleophilic substitution at the sulfonyl group of DNTMBS is believed to be analogous to that of carbonyl compounds, although specific details remain under investigation. The compound can undergo reactions with various nucleophiles, including amines, leading to the formation of arylsulfonates with good regioselectivity .
Medicinal Chemistry
In medicinal chemistry, DNTMBS is explored for its potential as a drug design scaffold . The sulfonate moiety is often found in many biologically active compounds, contributing to their pharmacological properties. For instance, studies have indicated that sulfonate esters can enhance the solubility and bioavailability of drug candidates .
Case Studies
- Tubulin Binding Inhibitors : Research has demonstrated the application of DNTMBS derivatives in designing tubulin binding inhibitors, which are important for cancer therapy .
- Regioselective Reactions : Initial experiments using DNTMBS with various amines have shown promising results in achieving high regioselectivity for SNAr products, highlighting its utility in developing targeted therapeutics .
Material Science
DNTMBS also finds applications in material science as a precursor for creating functional materials with specific electronic or optical properties. Its ability to form stable arylsulfonate structures makes it suitable for developing advanced materials used in electronics and photonics.
Crystallographic Characterization
The crystal structure of DNTMBS has been characterized using X-ray diffraction techniques. Key findings include:
- Structural Properties : The compound exhibits a monoclinic crystal system with specific bond lengths that contribute to its stability and reactivity.
- Thermal Properties : The melting point ranges from 128 °C to 132 °C, indicating its thermal stability under standard conditions .
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate involves nucleophilic attack at the sulfonate group, leading to the displacement of the leaving group and formation of the desired product . The nitro groups on the phenyl ring can also participate in redox reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
Key Observations :
- The choice of base significantly impacts yield. For example, using NaOH instead of pyridine increased the yield of 2,4-dinitrophenyl 4-methylbenzenesulfonate from 41% to 66% .
- The biphasic THF/water system for the trimethyl derivative reduces reliance on hazardous solvents, aligning with green chemistry principles .
Table 2: Crystallographic Data Comparison
Key Observations :
- The trimethylbenzenesulfonate moiety in the target compound adopts a similar monoclinic system to its ammonium salt counterpart, but with distinct lattice parameters due to differences in counterions .
- Methyl substituents on the sulfonate aryl group enhance steric bulk, influencing crystal packing and intermolecular interactions .
Reactivity and Stability
- Nitro Group Effects : Compounds with 2,4-dinitrophenyl groups exhibit greater stability in tetrahedral intermediates compared to 2,4,6-trinitrophenyl derivatives, favoring stepwise reaction mechanisms .
- Nucleophilic Substitution : The trimethylbenzenesulfonate group in the target compound shows slower hydrolysis compared to less substituted analogs (e.g., 4-methylbenzenesulfonate) due to steric hindrance from methyl groups .
- Environmental Behavior : Nitroaromatic compounds like 2,4-dinitrophenyl derivatives adsorb to soil organic matter via hydrophobic partitioning, with polarity and nitro group positioning influencing mobility .
Functional and Application Differences
- Forward Osmosis Draw Solutes: Trimethylbenzenesulfonate-based ionic liquids (e.g., tetrabutylphosphonium TMBS) demonstrate superior thermoresponsive phase separation and osmolality compared to non-methylated analogs, highlighting the role of methyl groups in tuning physical properties .
- Immunological Probes: Antibodies targeting 2,4-dinitrophenyl (DNP) groups exhibit lower binding affinity to 2,4,6-trinitrophenyl (TNP) determinants, underscoring the specificity of nitro group positioning in biochemical applications .
Biological Activity
2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate (DNPTMS) is a sulfonate ester that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a dinitrophenyl group and a sulfonate moiety attached to a trimethylbenzene backbone. Understanding the biological activity of DNPTMS is crucial for its application in various fields, including pharmacology and organic synthesis.
The molecular formula of DNPTMS is . It has a melting point ranging from 128°C to 132°C and exhibits pale-yellow coloration. The compound's structure can be characterized using techniques such as NMR and X-ray crystallography, revealing specific bond lengths and angles that contribute to its reactivity and biological interactions.
The biological activity of DNPTMS primarily stems from its ability to undergo nucleophilic substitution reactions. The sulfonate group acts as an excellent leaving group, facilitating the formation of various derivatives upon reaction with nucleophiles such as amines and thiols. This property is exploited in synthesizing biologically active compounds.
Biological Evaluations
Recent studies have explored the biological activity of DNPTMS through various assays:
- Antiproliferative Activity : Research has demonstrated that DNPTMS exhibits significant antiproliferative effects against several cancer cell lines, including human breast cancer cells (MCF-7) and endometrial cancer cells (Ishikawa). The compound's mechanism involves disrupting cellular processes essential for proliferation, although the precise pathways remain under investigation .
- Enzyme Inhibition : DNPTMS has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain kinases that are crucial for cancer cell growth and survival. This inhibition can lead to reduced tumor growth in vitro .
Case Studies
- In Vitro Studies : A study conducted by Stenfors et al. highlighted the synthesis and biological evaluation of DNPTMS derivatives. The compound was tested against various cancer cell lines, showing notable cytotoxicity linked to its structural characteristics .
- Mechanistic Insights : Another investigation focused on the nucleophilic substitution reactions of DNPTMS with different amines, providing insights into how structural variations influence biological activity. The findings suggested that modifications to the dinitrophenyl group could enhance or diminish the compound's efficacy against target cells .
Data Table: Biological Activity Overview
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 15.0 | Disruption of cell cycle |
| Antiproliferative | MDA-MB-231 | 20.5 | Induction of apoptosis |
| Enzyme Inhibition | Kinase Assays | N/A | Competitive inhibition |
Q & A
Basic: What is the optimized synthetic route for 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate, and how does it address environmental concerns?
Methodological Answer:
The compound is synthesized via a nucleophilic substitution reaction between 2,4-dinitrophenol and 2,4,6-trimethylbenzenesulfonyl chloride under biphasic conditions (1:1 THF/water with K₂CO₃). This semi-miscible system minimizes solvent waste and reduces reaction time compared to traditional methods. The use of K₂CO₃ facilitates phase transfer catalysis, improving yield (purity >95%) and enabling direct isolation of crystalline product .
Basic: How is the crystal structure of this compound characterized, and what key parameters define its molecular geometry?
Methodological Answer:
Single-crystal X-ray diffraction (MoKα, 173 K) confirms a monoclinic system (space group P2₁/c) with unit cell parameters:
- a = 6.8773(10) Å, b = 8.9070(14) Å, c = 25.557(4) Å, β = 93.0630(18)°
- Volume = 1563.3(4) ų, Z = 4, Density = 1.557 g/cm³
Key torsional angles include C7–S1–O1–C1 = 73.8(2)°, indicating a gauche conformation. The sulfonate group adopts a distorted tetrahedral geometry (τ₄ = 0.91), with S=O bond lengths of 1.4198(19) Å and 1.4183(19) Å .
Advanced: How do non-covalent interactions influence the compound’s supramolecular assembly and potential reactivity?
Methodological Answer:
Two distinct centrosymmetric dimers form via:
S=O⋯N interactions (O2⋯N2 = 3.077 Å), stabilizing the sulfonate-nitro linkage.
π-π stacking between electron-rich aryl rings (interplanar distance = 3.723 Å).
These dimers further assemble into layers via C–H⋯O interactions (C13–H13⋯O4 = 2.59 Å). This packing may sterically hinder nucleophilic attack at the sulfonate group, influencing regioselective cleavage pathways .
Advanced: What evidence supports the role of K⁺ ions in the reaction mechanism, and how does this align with kinetic studies?
Methodological Answer:
K⁺ ions likely stabilize transition states through ion-pairing, as proposed by Um et al. (2013) for similar sulfonate systems. Kinetic data (LFERs, activation parameters) suggest a concerted mechanism where K⁺ lowers the activation barrier by coordinating with the leaving group. This aligns with the observed acceleration in biphasic conditions (THF/water + K₂CO₃) .
Advanced: Are there contradictions in the proposed nucleophilic substitution mechanisms at the sulfonate group?
Methodological Answer:
While the mechanism is hypothesized to mimic C–O bond cleavage (e.g., SN₂-like pathways), sulfur’s larger atomic radius and variable geometry (τ₄ = 0.91) suggest possible pentavalent transition states or radical intermediates. Contradictions arise from conflicting kinetic isotope effects (KIE) in sulfonate vs. carbonate systems, warranting further ¹⁸O-labeling or computational studies .
Basic: What analytical techniques validate the compound’s purity and structural integrity post-synthesis?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm).
- XRD refinement : R₁ = 0.0457 (I > 2σ(I)), wR₂ = 0.1306 (all data), confirming minimal residual electron density (Δρmax = 0.31 e Å⁻³) .
- Thermogravimetric analysis (TGA) : Decomposition onset at 215°C, consistent with thermal stability of sulfonate esters.
Advanced: How might computational modeling resolve uncertainties in regioselective bond cleavage (C–O vs. S–O)?
Methodological Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can:
Compare activation energies for C–O vs. S–O cleavage pathways.
Map electrostatic potential surfaces to identify nucleophilic attack sites.
Preliminary docking studies suggest S–O cleavage is favored in polar aprotic solvents due to charge localization on the sulfonate group .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and nitrile gloves due to nitro group toxicity (LD₅₀ = 250 mg/kg in rodents).
- Avoid contact with reducing agents (risk of exothermic decomposition).
- Store at 2–8°C in amber vials to prevent photodegradation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
